molecular formula C16H15N3O B6639253 4-methyl-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide

4-methyl-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide

Cat. No. B6639253
M. Wt: 265.31 g/mol
InChI Key: SKDPSWFQJJUVRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide, also known as 4MPCA, is a synthetic compound that has recently gained attention in the field of scientific research. It is a potent inhibitor of the protein kinase C (PKC) family, which plays a crucial role in cell signaling pathways. The compound has been studied for its potential therapeutic applications in several diseases, including cancer, diabetes, and cardiovascular diseases.

Mechanism of Action

The mechanism of action of 4-methyl-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide involves the inhibition of PKC, which is a family of serine/threonine kinases that play a crucial role in cell signaling pathways. PKC is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, 4-methyl-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide can disrupt these pathways and induce cell death in cancer cells. Additionally, the compound can improve insulin sensitivity by inhibiting PKCε, which is involved in the development of insulin resistance.
Biochemical and Physiological Effects
In addition to its therapeutic applications, 4-methyl-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide has several biochemical and physiological effects. The compound has been shown to induce autophagy, a cellular process that involves the degradation of damaged or unnecessary cellular components. Autophagy plays a crucial role in maintaining cellular homeostasis and can protect cells from various stresses, including oxidative stress and nutrient deprivation. Additionally, 4-methyl-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide can induce apoptosis, a programmed cell death process that is essential for the removal of damaged or abnormal cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-methyl-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide in lab experiments is its potency and specificity for PKC inhibition. The compound has been shown to be more potent than other PKC inhibitors, such as staurosporine and bisindolylmaleimide. Additionally, 4-methyl-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide has a low toxicity profile and can be used at concentrations that do not affect normal cells. However, one of the limitations of using 4-methyl-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide is its poor solubility in aqueous solutions, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of 4-methyl-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide. One potential application is in the treatment of cancer, where the compound can be used as a therapeutic agent to induce cell death in cancer cells. Additionally, 4-methyl-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide can be studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy. Another potential application is in the treatment of diabetes, where the compound can be used to improve insulin sensitivity and glucose uptake. Further studies are also needed to investigate the long-term effects of 4-methyl-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide on cellular processes and its potential use in clinical settings.
Conclusion
In conclusion, 4-methyl-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide is a synthetic compound that has potential therapeutic applications in several diseases, including cancer, diabetes, and cardiovascular diseases. The compound inhibits PKC, disrupts cellular signaling pathways, induces autophagy and apoptosis, and has several biochemical and physiological effects. While 4-methyl-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide has several advantages for use in lab experiments, its poor solubility in aqueous solutions is a limiting factor. Further studies are needed to investigate the potential clinical applications of 4-methyl-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide and its long-term effects on cellular processes.

Synthesis Methods

The synthesis of 4-methyl-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide involves a series of chemical reactions, starting from the commercially available indole-2-carboxylic acid. The carboxylic acid group is first protected with a tert-butyloxycarbonyl (Boc) group, followed by the reaction with pyridine-4-methanol to form the pyridinylmethyl ester. The Boc group is then removed, and the resulting carboxylic acid is coupled with 4-(methylamino)benzoyl chloride to form the amide bond. The final step involves the demethylation of the methyl group on the indole ring to yield 4-methyl-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide.

Scientific Research Applications

4-methyl-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide has been extensively studied for its potential therapeutic applications in several diseases. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. The compound has also been studied for its potential use in the treatment of diabetes, as it can improve insulin sensitivity and glucose uptake in skeletal muscle cells. Additionally, 4-methyl-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide has been shown to have cardioprotective effects, as it can reduce the damage caused by ischemia-reperfusion injury in the heart.

properties

IUPAC Name

4-methyl-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-11-3-2-4-14-13(11)9-15(19-14)16(20)18-10-12-5-7-17-8-6-12/h2-9,19H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDPSWFQJJUVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(NC2=CC=C1)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide

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